N-(4,6-Dinitropyridin-2-yl)-L-leucine
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Overview
Description
N-(4,6-Dinitropyridin-2-yl)-L-leucine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with nitro groups at the 4 and 6 positions and an L-leucine moiety attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dinitropyridin-2-yl)-L-leucine typically involves the nitration of a pyridine derivative followed by the coupling of the nitrated pyridine with L-leucine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The coupling reaction with L-leucine can be facilitated using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dinitropyridin-2-yl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(4,6-Dinitropyridin-2-yl)-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,6-Dinitropyridin-2-yl)-L-leucine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the leucine moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitropyridin-2-yl)-L-leucine: Similar structure but with only one nitro group.
N-(4,6-Dichloropyridin-2-yl)-L-leucine: Similar structure but with chlorine substituents instead of nitro groups.
Uniqueness
N-(4,6-Dinitropyridin-2-yl)-L-leucine is unique due to the presence of two nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
161125-44-6 |
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Molecular Formula |
C11H14N4O6 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
(2S)-2-[(4,6-dinitropyridin-2-yl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H14N4O6/c1-6(2)3-8(11(16)17)12-9-4-7(14(18)19)5-10(13-9)15(20)21/h4-6,8H,3H2,1-2H3,(H,12,13)(H,16,17)/t8-/m0/s1 |
InChI Key |
JYYWJFIEVUHDKH-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC1=NC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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